ethyl 2-({[(2-bromophenyl)amino]carbonyl}amino)-4-(2,4-dichlorophenyl)-5-methyl-3-thiophenecarboxylate -

ethyl 2-({[(2-bromophenyl)amino]carbonyl}amino)-4-(2,4-dichlorophenyl)-5-methyl-3-thiophenecarboxylate

Catalog Number: EVT-4893135
CAS Number:
Molecular Formula: C21H17BrCl2N2O3S
Molecular Weight: 528.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT)

Compound Description: 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) is a thiazolidinedione derivative known to exhibit hepatotoxicity in rats. This compound was used as a starting point for structure-activity relationship studies to understand the structural features contributing to its toxicity.

Relevance: DCPT, like ethyl 2-({[(2-bromophenyl)amino]carbonyl}amino)-4-(2,4-dichlorophenyl)-5-methyl-3-thiophenecarboxylate, features a dichlorophenyl substituent. While not identical, the presence of this similar pharmacophore in both compounds suggests a potential for overlapping biological activity and/or toxicological profiles.

[[[(3,5‐Dichlorophenyl)amino]carbonyl]thio]acetic acid (DCTA)

Compound Description: [[[(3,5‐Dichlorophenyl)amino]carbonyl]thio]acetic acid (DCTA) is a structural analog of DCPT where the thiazolidinedione (TZD) ring is replaced with a mercaptoacetic acid group. This modification resulted in a loss of hepatotoxicity, suggesting that the TZD ring plays a critical role in the toxicity of DCPT.

Relevance: DCTA provides a valuable comparison point for understanding the influence of the TZD ring on the biological activity of DCPT and its analogs. While ethyl 2-({[(2-bromophenyl)amino]carbonyl}amino)-4-(2,4-dichlorophenyl)-5-methyl-3-thiophenecarboxylate does not contain a TZD ring, it shares the dichlorophenyl substituent, making DCTA relevant in understanding the contribution of this structural feature to biological activity.

3‐(3,5‐Dichlorophenyl)‐5‐methyl‐2,4‐thiazolidinedione (DPMT)

Compound Description: 3‐(3,5‐Dichlorophenyl)‐5‐methyl‐2,4‐thiazolidinedione (DPMT) is another analog of DCPT, featuring a methylated TZD ring. Interestingly, this modification retained the hepatotoxicity observed with DCPT, suggesting that methylation at this position does not affect the toxicity associated with the TZD ring.

Relevance: DPMT, similar to DCPT, exhibits hepatotoxicity while sharing the dichlorophenyl substituent with ethyl 2-({[(2-bromophenyl)amino]carbonyl}amino)-4-(2,4-dichlorophenyl)-5-methyl-3-thiophenecarboxylate. Comparing these compounds can provide insights into the interplay between the dichlorophenyl group and the TZD ring in influencing toxicological profiles.

3‐(3,5‐Dichlorophenyl)‐2-thiazolidinone (2-DCTD) and 3‐(3,5‐Dichlorophenyl)‐4-thiazolidinone (4-DCTD)

Compound Description: These compounds are isomeric thiazolidinone analogs of DCPT, where the carbonyl group within the TZD ring is shifted to different positions. This alteration in the TZD ring structure eliminated the hepatotoxicity observed with DCPT, highlighting the importance of the specific TZD ring configuration for the toxic effect.

Relevance: While ethyl 2-({[(2-bromophenyl)amino]carbonyl}amino)-4-(2,4-dichlorophenyl)-5-methyl-3-thiophenecarboxylate lacks the TZD ring entirely, comparing it to these isomers can provide further evidence for the critical role of the precise TZD structure in the biological activity of compounds like DCPT and its analogs.

3‐Phenyl‐2,4‐thiazolidinedione (PTZD), 3‐(4‐Chlorophenyl)‐2,4‐thiazolidinedione (CPTD), and 3‐(3,5‐Dimethylphenyl)‐2,4‐thiazolidinedione (DMPT)

Compound Description: These compounds represent a series of phenyl ring-modified analogs of DCPT, where the 3,5-dichlorophenyl substituent is replaced with various phenyl derivatives. All three analogs, PTZD, CPTD, and DMPT, induced hepatotoxicity in rats, indicating that modifications to the phenyl ring, even without the dichloro substitution, can contribute to liver damage.

Relevance: These analogs demonstrate the significant impact of phenyl ring substitutions on the biological activity of thiazolidinedione derivatives. Although ethyl 2-({[(2-bromophenyl)amino]carbonyl}amino)-4-(2,4-dichlorophenyl)-5-methyl-3-thiophenecarboxylate possesses a dichlorophenyl group, these analogs highlight that even a simple phenyl ring, with different modifications, can contribute to potential toxicity, indicating a need to carefully consider the overall structure for safety and efficacy assessments.

N-(2,4-dichlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-{[substituted aryl]amino}ethyl)sulfanyl]-1,4-dihydropyridin-3-carboxamides (10-17)

Compound Description: This series encompasses a library of 1,4-dihydropyridine derivatives with varying aryl substituents at the 6-position, synthesized through a regiospecific S-alkylation reaction. These compounds were investigated for their anti-exudative and anti-inflammatory activities in a rat model of "acute formalin paw edema."

Relevance: The N-(2,4-dichlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-{[substituted aryl]amino}ethyl)sulfanyl]-1,4-dihydropyridin-3-carboxamides (10-17) series shares the 2,4-dichlorophenyl substituent with ethyl 2-({[(2-bromophenyl)amino]carbonyl}amino)-4-(2,4-dichlorophenyl)-5-methyl-3-thiophenecarboxylate. Exploring the structure-activity relationship within this series, particularly regarding the influence of the varied aryl substituents on anti-inflammatory activity, could provide valuable insights for understanding the potential biological properties of the target compound.

Allyl 6-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-5-cyano-4-(2-furyl)-2-methyl-1,4-dihydropyridine-3-carboxylate (as-262)

Compound Description: Allyl 6-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-5-cyano-4-(2-furyl)-2-methyl-1,4-dihydropyridine-3-carboxylate (as-262) is a sulfur-containing dihydropyridine derivative that exhibited significant analgesic activity in a rat hot plate test. This compound showed a two-fold higher efficacy compared to the reference drug metamizole sodium.

Relevance: Both as-262 and ethyl 2-({[(2-bromophenyl)amino]carbonyl}amino)-4-(2,4-dichlorophenyl)-5-methyl-3-thiophenecarboxylate belong to the class of sulfur-containing heterocyclic compounds. Their structural similarities, including the presence of an aromatic ring directly linked to a sulfur atom and a carbonyl group adjacent to the sulfur, suggest a potential for similar biological activity profiles, particularly in the context of pain management.

Ethyl 4-[({[3-cyano-5-{[(2,4-dichlorophenyl)amino]carbonyl}-4-(2-furyl)-6-methyl-1,4-dihydropyridinе-2-yl]thio}acetyl)amino]benzoate (d02-138)

Compound Description: Ethyl 4-[({[3-cyano-5-{[(2,4-dichlorophenyl)amino]carbonyl}-4-(2-furyl)-6-methyl-1,4-dihydropyridinе-2-yl]thio}acetyl)amino]benzoate (d02-138) is another sulfur-containing dihydropyridine derivative that demonstrated potent analgesic activity in the rat hot plate test. This compound exhibited analgesic efficacy nearly twice that of metamizole sodium.

Relevance: Similar to as-262, compound d02-138 exhibits analgesic activity and shares key structural features with ethyl 2-({[(2-bromophenyl)amino]carbonyl}amino)-4-(2,4-dichlorophenyl)-5-methyl-3-thiophenecarboxylate, specifically the presence of a 2,4-dichlorophenyl group, a sulfur atom connected to an aromatic ring, and a carbonyl group adjacent to the sulfur. These shared features suggest a potential for similar biological activity in the target compound, especially concerning pain relief.

Properties

Product Name

ethyl 2-({[(2-bromophenyl)amino]carbonyl}amino)-4-(2,4-dichlorophenyl)-5-methyl-3-thiophenecarboxylate

IUPAC Name

ethyl 2-[(2-bromophenyl)carbamoylamino]-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carboxylate

Molecular Formula

C21H17BrCl2N2O3S

Molecular Weight

528.2 g/mol

InChI

InChI=1S/C21H17BrCl2N2O3S/c1-3-29-20(27)18-17(13-9-8-12(23)10-15(13)24)11(2)30-19(18)26-21(28)25-16-7-5-4-6-14(16)22/h4-10H,3H2,1-2H3,(H2,25,26,28)

InChI Key

MXBACAHSZCGDPQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1C2=C(C=C(C=C2)Cl)Cl)C)NC(=O)NC3=CC=CC=C3Br

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=C(C=C(C=C2)Cl)Cl)C)NC(=O)NC3=CC=CC=C3Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.